3-Acetyl-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-chlorobenzenesulfonamide is an organic compound belonging to the benzenesulfonamide family. It is a colorless, odorless crystalline solid that exhibits water solubility. This compound is used as a reagent in organic synthesis and a catalyst in chemical reactions .
Preparation Methods
The synthesis of 3-Acetyl-4-chlorobenzenesulfonamide typically involves the acetylation of 4-chlorobenzenesulfonamide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group .
Chemical Reactions Analysis
3-Acetyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) to form different derivatives
Scientific Research Applications
3-Acetyl-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis and a catalyst in various chemical reactions.
Industry: It is used as a preservative, disinfectant, and buffering agent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-chlorobenzenesulfonamide involves its interaction with specific enzymes. For instance, it inhibits aldehyde dehydrogenase by binding to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. Similarly, its inhibitory effects on COX-2 and 5-LOX involve blocking the enzyme’s active site, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3-Acetyl-4-chlorobenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: This compound also exhibits enzyme inhibitory properties and is used in similar applications.
4-Chlorobenzenesulfonamide: The parent compound, which lacks the acetyl group, is less specific in its enzyme inhibition and has different reactivity patterns.
The uniqueness of this compound lies in its selective acetylation, which enhances its specificity and efficacy as an enzyme inhibitor.
Properties
Molecular Formula |
C8H8ClNO3S |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
3-acetyl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
PUDJLGGRYUFSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.